molecular formula C17H15NO4 B2543915 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid CAS No. 1706439-27-1

1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid

Cat. No.: B2543915
CAS No.: 1706439-27-1
M. Wt: 297.31
InChI Key: IMRNZBBXERLOPA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Biodegradation

Parabens, including compounds with benzoic acid derivatives, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. These compounds, due to their widespread use, have been detected in various environmental matrices, including water bodies. Their occurrence and fate in aquatic environments have been the subject of extensive research. Studies suggest that while wastewater treatments can eliminate parabens to some extent, they persist at low concentrations in effluents and can be ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Methylparaben and propylparaben are the most commonly detected, reflecting their usage in consumer products. The presence of phenolic hydroxyl groups in parabens facilitates reactions with free chlorine, leading to the formation of chlorinated by-products. These derivatives are more stable and persistent than the parent compounds, necessitating further studies to understand their toxicity and environmental impacts (Haman et al., 2015).

Pharmaceutical and Biomedical Research

The indole moiety, present in compounds similar to 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid, is a core structure in many natural and synthetic compounds with significant biological activity. Indole synthesis methods have been extensively studied, reflecting the importance of indole alkaloids such as lysergic acid and vincristine in organic chemistry and pharmacology. The diversity of indole synthesis methods highlights the compound's versatility and potential in developing pharmaceuticals and understanding biological mechanisms (Taber & Tirunahari, 2011).

Antioxidant Properties and Applications

Studies on benzoic acid derivatives have shown that these compounds exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in the pathogenesis of various diseases and aging. The research on analytical methods used in determining antioxidant activity has highlighted the importance of these compounds in food engineering, medicine, and pharmacy. The ability of compounds with benzoic acid derivatives to act as antioxidants suggests potential health benefits and applications in developing dietary supplements and functional foods (Munteanu & Apetrei, 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in the body. For instance, it might bind to certain enzymes and alter their activity, leading to changes in biochemical reactions . The nature of these interactions would depend on the specific structure and properties of the compound.

Cellular Effects

The effects of this compound on cells and cellular processes would likely be diverse and complex. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the concentration of the compound and the specific types of cells involved.

Molecular Mechanism

The molecular mechanism of action of this compound would involve its interactions with various biomolecules within the cell. It might bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific details of these interactions would depend on the structure and properties of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects would likely be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound would likely vary with different dosages. Lower dosages might have minimal effects, while higher dosages could potentially cause toxic or adverse effects . The specific effects would depend on the dosage and the specific animal model used.

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels . The specific details would depend on the structure and properties of the compound.

Transport and Distribution

Within cells and tissues, this compound would likely be transported and distributed via specific transporters or binding proteins. It could potentially affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization could potentially affect its activity or function within cells.

Properties

IUPAC Name

1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNZBBXERLOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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